

DN401 Protocol for In Vitro Kinase Assays: A Detailed Application Note

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Compound of Interest

Compound Name: DN401

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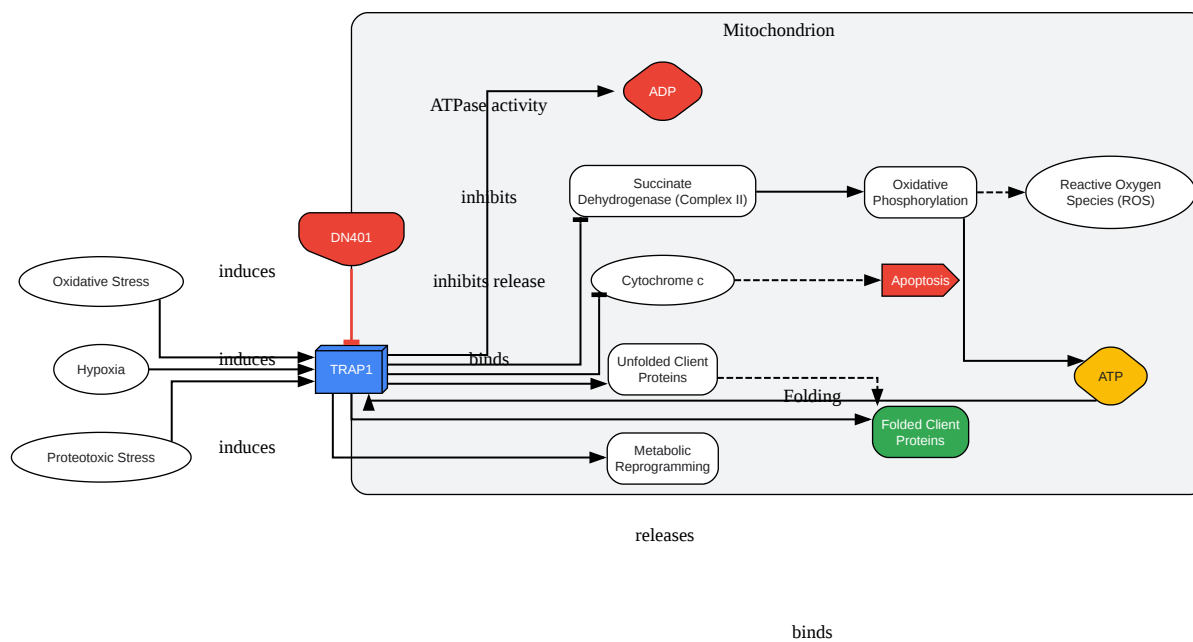
For Researchers, Scientists, and Drug Development Professionals

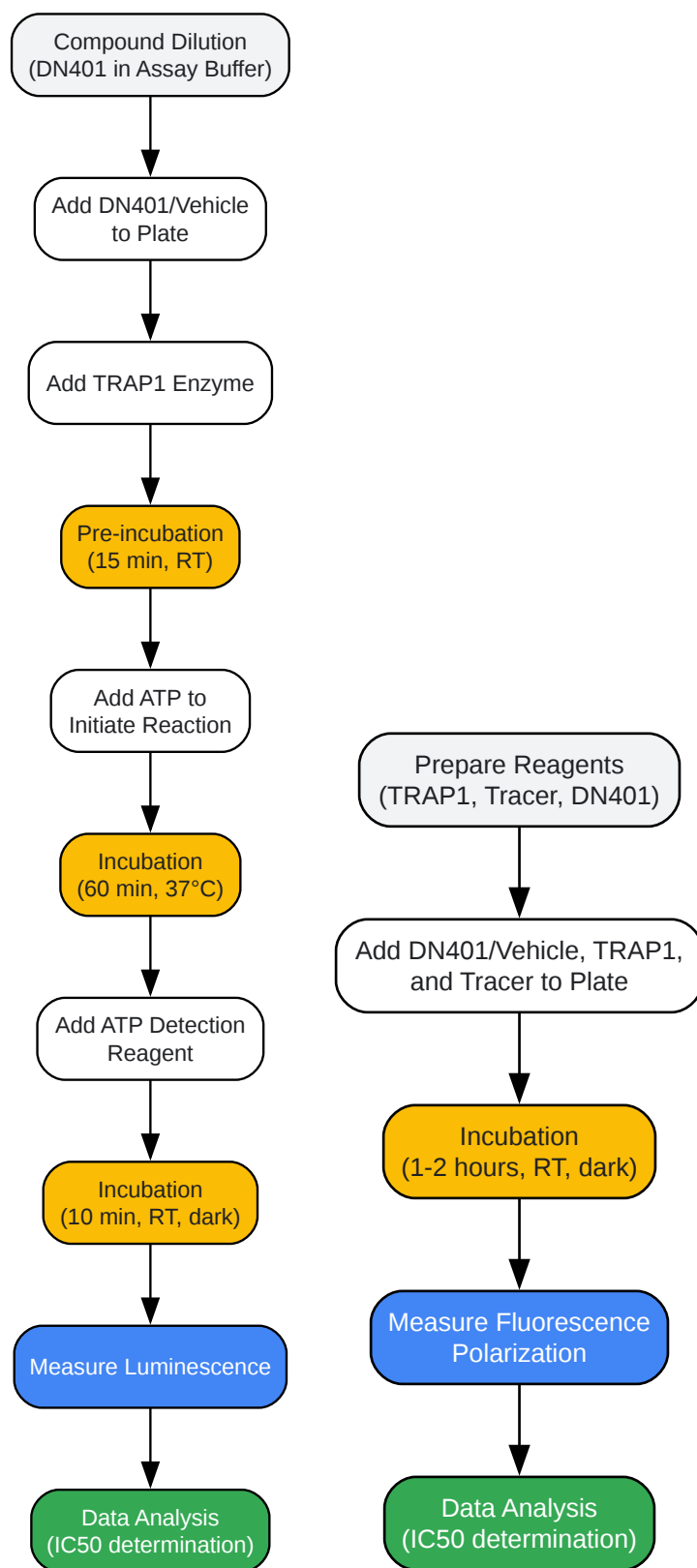
Introduction

DN401, a potent and selective inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), offers a valuable tool for investigating the roles of this mitochondrial chaperone in cellular processes and for the development of novel therapeutics.[1] TRAP1, a member of the Heat Shock Protein 90 (Hsp90) family, is a key regulator of mitochondrial proteostasis, metabolism, and cell survival, and its overexpression is implicated in various cancers.[2][3] This document provides detailed application notes and protocols for the in vitro assessment of **DN401**'s inhibitory activity on TRAP1's ATPase function, a critical aspect of its chaperone activity.

Signaling Pathway and Mechanism of Action

TRAP1 functions as an ATP-dependent molecular chaperone within the mitochondrial matrix. Its activity is crucial for maintaining the integrity and function of mitochondrial proteins, thereby influencing oxidative phosphorylation (OXPHOS), apoptosis, and metabolic reprogramming in cancer cells.[3][4] **DN401** exerts its inhibitory effect by competing with ATP for the binding pocket in the N-terminal domain of TRAP1, thereby preventing the conformational changes required for its chaperone activity.[1] This inhibition disrupts the TRAP1-dependent folding and stabilization of its client proteins, leading to their degradation and ultimately inducing apoptosis in cancer cells.





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